(S)-3-Amino-8-methoxy-1-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]azepin-2-one
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Overview
Description
(S)-3-Amino-8-methoxy-1-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]azepin-2-one is a seven-membered heterocyclic compound. This compound is part of the azepine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of nitrogen atoms in the ring structure contributes to its unique chemical properties and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-8-methoxy-1-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]azepin-2-one can be achieved through various synthetic routes. One common method involves the condensation reaction of 3,4-dihydro-1H-benzo[b]azepin-2,5-dione with O-methylhydroxylamine . This reaction typically requires refluxing in ethanol with pyridine as a catalyst. The configuration at the C=N double bond is determined by X-ray crystallography .
Industrial Production Methods
Industrial production methods for this compound often involve one-pot synthesis techniques. These methods are advantageous due to their efficiency and ability to produce high yields. One-pot synthesis involves the expansion of benzo-fused carbo- and heterocycles, which simplifies the process and reduces the need for multiple purification steps .
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-8-methoxy-1-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]azepin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the nitrogen or carbon atoms in the ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include hydrosilanes, Cu(I) salts, and tert-butyl hydroperoxide (TBPB). These reactions are typically carried out under nitrogen atmosphere at elevated temperatures .
Properties
Molecular Formula |
C11H15N3O2 |
---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
(3S)-3-amino-8-methoxy-1-methyl-4,5-dihydro-3H-pyrido[4,3-b]azepin-2-one |
InChI |
InChI=1S/C11H15N3O2/c1-14-9-5-10(16-2)13-6-7(9)3-4-8(12)11(14)15/h5-6,8H,3-4,12H2,1-2H3/t8-/m0/s1 |
InChI Key |
YKOXIJUVGBARRQ-QMMMGPOBSA-N |
Isomeric SMILES |
CN1C2=CC(=NC=C2CC[C@@H](C1=O)N)OC |
Canonical SMILES |
CN1C2=CC(=NC=C2CCC(C1=O)N)OC |
Origin of Product |
United States |
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